

Tris(trimethylsilyl)amine chemical properties and reactivity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tris(trimethylsilyl)amine*

Cat. No.: *B075434*

[Get Quote](#)

An In-depth Technical Guide to **Tris(trimethylsilyl)amine**: Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tris(trimethylsilyl)amine, $((\text{CH}_3)_3\text{Si})_3\text{N}$, also known as Nonamethyltrisilazane, is a sterically hindered, non-nucleophilic amine with significant applications in organic synthesis, materials science, and as a key intermediate in chemical nitrogen fixation. Its unique structure, featuring a central nitrogen atom bonded to three bulky trimethylsilyl groups, imparts distinct chemical properties and reactivity. This guide provides a comprehensive overview of its physical and chemical characteristics, detailed reactivity profiles, established experimental protocols, and essential safety information.

Chemical and Physical Properties

Tris(trimethylsilyl)amine is a colorless, waxy solid at room temperature. It is stable in the presence of water and bases but is readily cleaved by acids or alcohols, which break the Si-N bond to form ammonia. Its solubility in nonpolar organic solvents makes it a versatile reagent in various reaction media.

Table 1: Physical and Chemical Properties of **Tris(trimethylsilyl)amine**

Property	Value	Reference(s)
IUPAC Name	1,1,1-Trimethyl-N,N-bis(trimethylsilyl)silanamin e	
Synonyms	Nonamethyltrisilazane, Nitrilotris(trimethylsilane)	
CAS Number	1586-73-8	
Molecular Formula	C ₉ H ₂₇ NSi ₃	
Molar Mass	233.57 g/mol	
Appearance	Waxy solid, white crystals	
Melting Point	67–69 °C	
Boiling Point	215 °C (at 760 mmHg) 85 °C (at 13 mmHg) 72 °C (at 10 mmHg)	

| Ionization Energy | 8.60 eV | |

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization of **Tris(trimethylsilyl)amine**. While detailed spectra are often proprietary, typical data from various techniques are available through spectral databases.

Table 2: Key Spectroscopic Data for **Tris(trimethylsilyl)amine**

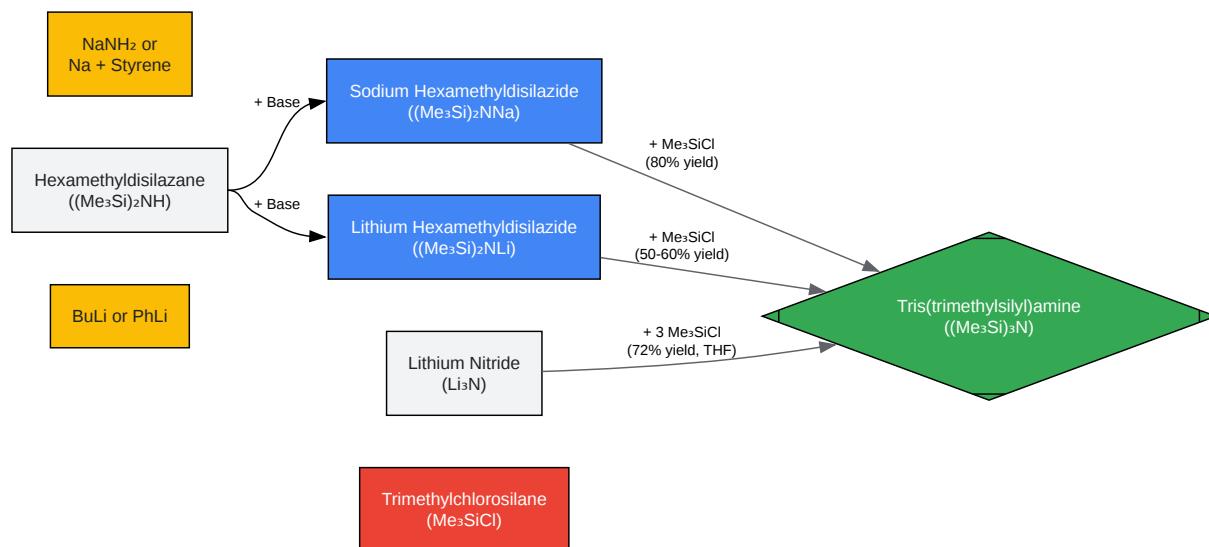
Technique	Description	Reference(s)
Mass Spec (EI)	The electron ionization mass spectrum is available for fragmentation analysis.	
FTIR	Infrared spectroscopy can identify characteristic Si-N and Si-C bond vibrations.	

| NMR (^{13}C , ^{29}Si) | NMR spectroscopy provides detailed structural information. Both ^{13}C and ^{29}Si NMR data are available. ||

Synthesis and Experimental Protocols

Direct synthesis from ammonia and trimethylchlorosilane (TMS-Cl) is ineffective, as the reaction halts at the formation of bis(trimethylsilyl)amine (hexamethyldisilazane, HMDS). More successful, higher-yield syntheses involve the use of silylamides or lithium nitride.

Protocol 1: Synthesis from Sodium Hexamethyldisilazide


This method provides a high yield of the desired product.

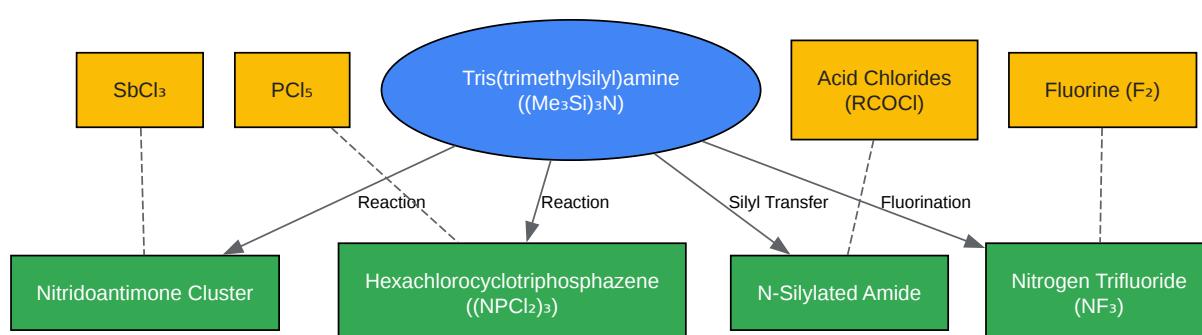
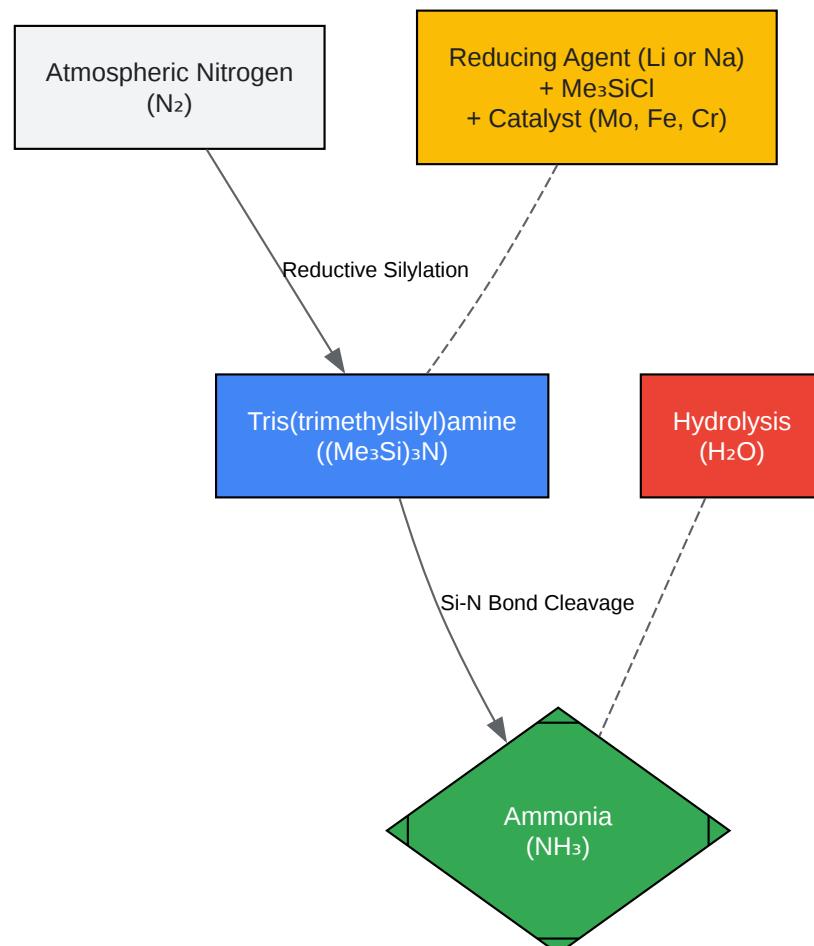
- Prepare Sodium Hexamethyldisilazide (NaHMDS): React hexamethyldisilazane (HMDS) with a strong sodium base like sodium amide (NaNH_2) or sodium metal in the presence of styrene.
- Reaction with TMS-Cl: Add trimethylchlorosilane (TMS-Cl) to the prepared NaHMDS solution.
- Workup and Isolation: The reaction mixture is worked up to remove sodium chloride byproduct and the solvent is removed under reduced pressure to yield **Tris(trimethylsilyl)amine**.
 - Reported Yield: 80%

Protocol 2: Synthesis from Lithium Nitride

This one-pot reaction offers a convenient route to the target molecule.

- Reaction Setup: In a dry flask under an inert atmosphere, suspend lithium nitride (Li_3N) in anhydrous tetrahydrofuran (THF).
- Addition of TMS-Cl: Slowly add trimethylchlorosilane (TMS-Cl) to the suspension.
- Reflux and Isolation: The mixture is typically stirred and may be heated to drive the reaction to completion. After filtration to remove lithium chloride and evaporation of the solvent, the product is isolated.
 - Reported Yield: 72%

[Click to download full resolution via product page](#)



Caption: Synthetic routes to **Tris(trimethylsilyl)amine**.

Reactivity and Applications

The reactivity of **Tris(trimethylsilyl)amine** is dominated by its steric bulk and the nature of the Si-N bond. It is a poor nucleophile but serves as an effective silylating agent and a precursor in various synthetic applications.

Role in Chemical Nitrogen Fixation

Tris(trimethylsilyl)amine is a cornerstone intermediate in the reductive silylation of atmospheric dinitrogen (N_2), a process that mimics biological nitrogen fixation under ambient conditions. This contrasts with the industrial Haber-Bosch process, which requires high temperatures and pressures. In this chemical approach, N_2 is reduced by an alkali metal (like lithium or sodium) in the presence of a transition metal catalyst and TMS-Cl. The resulting **Tris(trimethylsilyl)amine** can then be easily hydrolyzed to produce ammonia.

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Tris(trimethylsilyl)amine chemical properties and reactivity]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b075434#tris-trimethylsilyl-amine-chemical-properties-and-reactivity>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com